2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one
Description
This compound features a 2,3-dihydropyridazin-3-one core substituted with a 3,4-dimethylphenyl group at position 6 and a 1,2,4-oxadiazole ring linked via a methyl group at position 2. The oxadiazole moiety is further substituted with a 3-chlorophenyl group. The 3-chlorophenyl and 3,4-dimethylphenyl substituents likely influence lipophilicity and target binding, critical for pharmacological optimization.
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-6-7-15(10-14(13)2)18-8-9-20(27)26(24-18)12-19-23-21(25-28-19)16-4-3-5-17(22)11-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZOPQUDDZSJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an oxadiazole ring and a pyridazinone moiety. The presence of the 3-chlorophenyl and 3,4-dimethylphenyl substituents contributes to its unique pharmacological profile.
Molecular Formula
- Chemical Formula : C23H26ClN5O2
- Molecular Weight : 427.93 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole ring followed by the attachment of the pyridazinone framework.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various strains of bacteria and fungi. The chlorinated phenyl groups enhance lipophilicity and cellular penetration, which are critical for antimicrobial efficacy.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 16 | Moderate activity |
| Staphylococcus aureus | 8 | Strong activity |
| Candida albicans | 32 | Weak activity |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of several cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| Caco-2 | 10 | Significant inhibition |
| A549 | 25 | Moderate inhibition |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The oxadiazole moiety is believed to disrupt cellular processes by inhibiting key enzymes involved in metabolic pathways. Additionally, the chlorinated phenyl group may interfere with DNA replication in microbial cells.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI evaluated various oxadiazole derivatives against resistant strains of bacteria. The results indicated that compounds with similar structures to our target showed enhanced activity against Gram-positive bacteria due to their ability to penetrate bacterial membranes effectively .
- Anticancer Research : In another investigation focusing on cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability in Caco-2 cells, suggesting potential as a therapeutic agent for colorectal cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
The 3-chlorophenyl group in the target compound may enhance metabolic stability compared to unsubstituted phenyl rings, as seen in compound 46 (4-(3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one), which exhibited 72% yield and 99% purity, suggesting favorable synthetic and stability profiles . The 3,4-dimethylphenyl substituent could mimic steric effects observed in diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l), where bulky groups improve receptor selectivity .
Data Table: Key Parameters of Comparable Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis may mirror compound 46 , where oxadiazole rings are introduced via cyclization, though yields depend on substituent steric effects .
- Activity Prediction : The 3-chlorophenyl group may enhance binding to hydrophobic pockets in ion channels, similar to compound 46 ’s 4-chlorophenethyl chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
